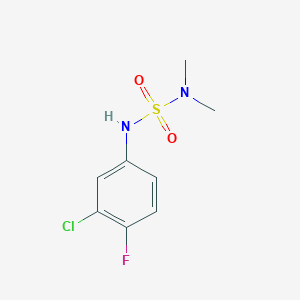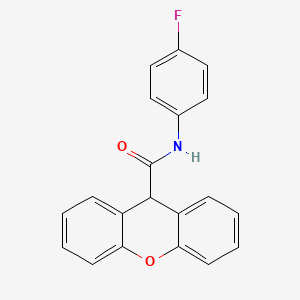![molecular formula C20H20O4 B5856065 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EGCg, is a flavonoid compound commonly found in green tea. It has been widely studied for its potential health benefits and has been found to have various biochemical and physiological effects.
Mechanism of Action
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to target various molecular targets, including nuclear factor kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and affordability. However, 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one research, including the development of more efficient synthesis methods, the improvement of its bioavailability, and the investigation of its potential therapeutic applications in other diseases. Additionally, the use of 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one in combination with other compounds may enhance its efficacy and reduce its limitations. Overall, 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from green tea leaves. One of the most common methods for chemical synthesis involves the reaction of epigallocatechin gallate with ethyl bromide and potassium carbonate.
Scientific Research Applications
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Studies have shown that 4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.
properties
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-14-11-19(21)24-20-13(2)17(10-9-16(14)20)23-12-15-7-5-6-8-18(15)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVKTDYOUYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)